

ACTH (1-16) human sequence and structure

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An In-depth Technical Guide to Human Adrenocorticotrophic Hormone Fragment (1-16)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotrophic hormone (ACTH) is a crucial peptide hormone of the hypothalamic-pituitary-adrenal (HPA) axis. The N-terminal fragments of ACTH, particularly ACTH (1-16), encompass the primary determinants for receptor interaction and signal transduction. This document provides a comprehensive technical overview of the human ACTH (1-16) peptide, including its amino acid sequence, structural features, receptor binding kinetics, and associated signaling pathways. Detailed experimental methodologies for characterizing this peptide are also provided to support further research and development.

Sequence and Structure of Human ACTH (1-16)

Amino Acid Sequence

The human ACTH (1-16) fragment is a 16-amino acid polypeptide. Its primary structure is as follows:

- Single-Letter Code: SYSMEHFRWGKPVGKK
- Three-Letter Code: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-OH^{[1][2]}

This sequence is derived from the N-terminus of the full 39-amino acid human ACTH peptide.
[3]

Key Structural Features

While a definitive three-dimensional crystal structure for the isolated ACTH (1-16) fragment is not extensively documented, its structure-activity relationships are well-studied. The peptide contains two critical regions for biological activity:

- "Message" Sequence (ACTH 6-9): The sequence His-Phe-Arg-Trp (HFRW) is known as the core "message" or pharmacophore.[4][5] This motif is essential for the activation of all melanocortin receptors.[4]
- "Address" Sequence (Portion within ACTH 11-16): The basic residues Lys-Pro-Val-Gly-Lys-Lys contribute to the binding affinity and specificity, particularly for the ACTH receptor (MC2R). The sequence Lys15-Lys16-Arg17-Arg18 (partially outside this fragment) is considered the primary "address" sequence that ensures specific and high-affinity binding to MC2R.[4][5]

Studies suggest that the HFRW sequence can fold into a β -hairpin loop, facilitating key interactions with the receptor binding pocket.

Biological Activity and Receptor Interaction

ACTH (1-16) is recognized as the minimal peptide sequence required for binding to the human melanocortin-2 receptor (MC2R) and initiating downstream signaling.[5] However, its ability to elicit the primary physiological response of steroidogenesis is limited compared to longer fragments.

- MC2R Binding and Signaling: ACTH (1-16) can bind to and activate MC2R, leading to the production of the second messenger cyclic AMP (cAMP).[5]
- Steroidogenesis: The fragment is largely considered unable to induce significant glucocorticoid production on its own.[4][6] The region critical for activating adrenal steroidogenesis resides between amino acids 17 and 24.[4][6] Consequently, ACTH (1-24) is as potent as the full-length ACTH (1-39) in stimulating cortisol production.[6][7][8] In neonatal

mouse Leydig cells, ACTH (1-16) was found to be approximately 1000-fold less potent than ACTH (1-24) at stimulating androgen production.[9]

- Other Melanocortin Receptors (MCRs): Besides its interaction with MC2R, ACTH (1-16) also binds to other melanocortin receptor subtypes with varying affinities.[10][11] This cross-reactivity is attributed to the shared α -MSH sequence (ACTH 1-13) within the fragment.

Quantitative Biological Data

The binding affinity of human ACTH (1-16) for various melanocortin receptors has been quantified. The inhibitor constant (K_i) is a measure of binding affinity, where a lower K_i value indicates a higher affinity.

Receptor Subtype	Ligand	K_i (nM)
MC1R	ACTH (1-16)	0.267
MC3R	ACTH (1-16)	19
MC4R	ACTH (1-16)	698
MC5R	ACTH (1-16)	2,600

Table 1: Binding affinities of human ACTH (1-16) for melanocortin receptors (MCRs). Data sourced from Cayman Chemical.[10][11]

Signaling Pathways

Upon binding to its primary receptor, MC2R, on the surface of adrenocortical cells, ACTH initiates a well-characterized signal transduction cascade. This pathway is a classical example of G-protein coupled receptor (GPCR) signaling.

- Receptor Binding: ACTH (1-16) binds to the MC2R. For the receptor to be functional and expressed on the cell surface, it requires the presence of a crucial accessory protein, MRAP1 (Melanocortin-2 Receptor Accessory Protein 1).

- **G-Protein Activation:** This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the G_{α} subunit.
- **Adenylyl Cyclase Activation:** The activated G_{α} subunit dissociates and activates the enzyme adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to a rapid increase in intracellular cAMP concentration.[3]
- **Protein Kinase A (PKA) Activation:** cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This releases the active catalytic subunits.
- **Downstream Phosphorylation:** Activated PKA phosphorylates numerous downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein and various transcription factors (e.g., CREB), which upregulate the expression of genes encoding steroidogenic enzymes. [12]



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Figure 1. ACTH (1-16) signaling pathway via the MC2R.

Experimental Protocols

Characterizing the interaction of ACTH (1-16) with its receptors typically involves receptor binding assays and functional assays measuring second messenger accumulation.

Competitive Radioligand Binding Assay

This protocol determines the affinity of a test compound (e.g., ACTH 1-16) by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

- **Receptor Preparation:** Use cell membrane preparations from a cell line stably or transiently expressing the human melanocortin receptor of interest (e.g., MC2R).
- **Ligand Preparation:**
 - **Radioligand:** A commonly used radioligand for MCRs is [¹²⁵I]-NDP- α -MSH. Prepare a working solution at a final concentration near its K_d value (e.g., 0.1 nM).
 - **Competitor Ligand:** Prepare serial dilutions of unlabeled ACTH (1-16) to create a concentration range (e.g., 10^{-12} M to 10^{-6} M).
- **Assay Incubation:** In a 96-well plate, combine the receptor membrane preparation (e.g., 5-10 μ g protein/well), the radioligand, and varying concentrations of the competitor ligand in an appropriate assay buffer.
 - **Total Binding:** Wells containing only receptor and radioligand.
 - **Non-specific Binding (NSB):** Wells containing receptor, radioligand, and a high concentration of a non-radiolabeled agonist (e.g., 1 μ M α -MSH) to saturate all specific binding sites.
- **Incubation:** Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 37°C) to reach binding equilibrium.
- **Separation:** Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold buffer to remove unbound radioligand.
- **Detection:** Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a microplate scintillation counter.
- **Data Analysis:**

- Calculate Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding against the log concentration of the competitor ligand (ACTH 1-16).
- Use non-linear regression (one-site competition model) to determine the IC_{50} (concentration of competitor that inhibits 50% of specific binding).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where $[L]$ is the concentration of the radioligand and K_e is its dissociation constant.

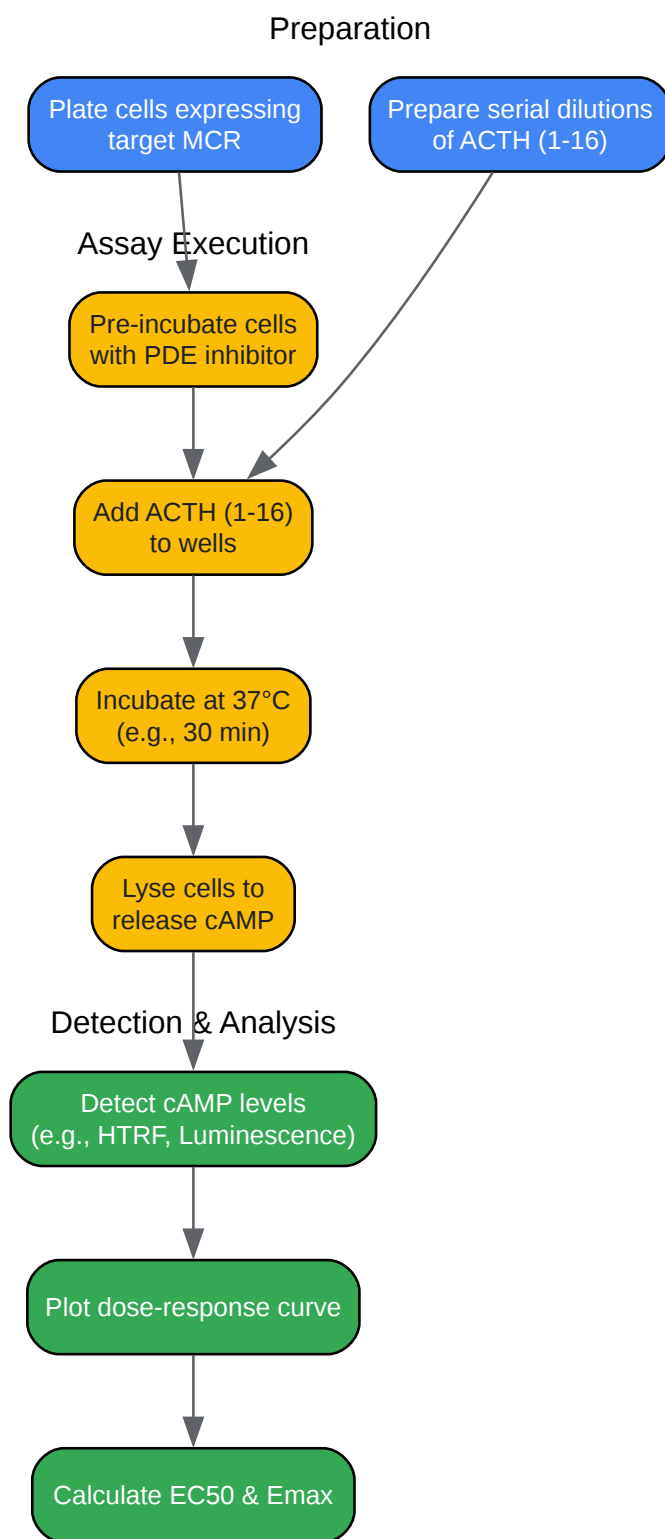
cAMP Accumulation Functional Assay

This protocol measures the ability of ACTH (1-16) to stimulate the production of intracellular cAMP, confirming its agonist activity at Gs-coupled receptors.

Methodology:

- Cell Culture: Plate cells expressing the target MCR in a 96- or 384-well plate and grow overnight.
- Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.
- Ligand Stimulation: Add varying concentrations of ACTH (1-16) to the wells. Include a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase) and a negative (buffer only) control.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
- Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided with the detection kit.
- cAMP Detection: Measure the amount of cAMP in the cell lysates. Several commercial kits are available based on different principles:

- HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
- Luminescence-based (e.g., cAMP-Glo™): An assay where cAMP stimulates PKA activity, depleting ATP. The remaining ATP is measured with a luciferase reaction; the light signal is inversely proportional to the cAMP concentration.[\[13\]](#)
- ELISA: A standard competitive enzyme-linked immunosorbent assay.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Convert the raw assay signal (e.g., fluorescence ratio, luminescence) from the experimental wells to cAMP concentrations using the standard curve.
 - Plot the cAMP concentration against the log concentration of ACTH (1-16).
 - Use non-linear regression (log(agonist) vs. response) to determine the EC_{50} (concentration of agonist that produces 50% of the maximal response) and the E_{max} (maximal effect).



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Figure 2. Generalized workflow for a cAMP accumulation assay.

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